molecular formula C19H25NO2 B1385572 3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 1040694-88-9

3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Cat. No.: B1385572
CAS No.: 1040694-88-9
M. Wt: 299.4 g/mol
InChI Key: HXHIQQZQRDETIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 3-isobutoxyaniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline can be compared to other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on its chemical and biological behavior.

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-3-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15(2)14-22-19-6-4-5-17(13-19)20-11-12-21-18-9-7-16(3)8-10-18/h4-10,13,15,20H,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHIQQZQRDETIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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